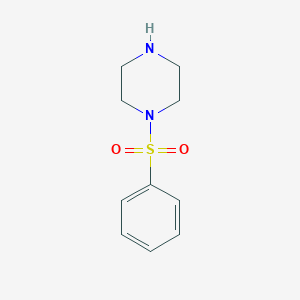

1-(Phenylsulfonyl)piperazine

Beschreibung

1-(Phenylsulfonyl)piperazine is a sulfonamide-functionalized piperazine derivative characterized by a phenyl group attached to the sulfonyl moiety, which is further bonded to the nitrogen atom of the piperazine ring. This structural configuration confers unique physicochemical and pharmacological properties, making it a versatile intermediate in medicinal chemistry and drug discovery. The compound is typically synthesized via nucleophilic substitution reactions between piperazine and phenylsulfonyl chloride under controlled conditions, yielding moderate to good purity (e.g., 20–24% yield) . Its crystalline form exists as a white foam with a melting point range of 50–66°C, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data .

This compound has been employed in the development of covalent inhibitors targeting enzymes like BACE1 (β-site amyloid precursor protein-cleaving enzyme 1) and hybrid molecules for dual therapeutic applications (e.g., ischemia and infection management) . Its sulfonyl group enhances electron-withdrawing effects, influencing binding interactions in biological systems.

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c13-15(14,10-4-2-1-3-5-10)12-8-6-11-7-9-12/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANQJUFFKXWVJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355603 | |

| Record name | 1-(phenylsulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194334 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

14172-55-5 | |

| Record name | 1-(phenylsulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzenesulfonyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Boc-Protected Piperazine Intermediate

A widely adopted method involves the use of tert-butyloxycarbonyl (Boc) protection to ensure monosubstitution. As detailed in the synthesis of CHIKV inhibitors, piperazine is first reacted with Boc-anhydride to form tert-butyl piperazine-1-carboxylate. This intermediate is then subjected to sulfonylation with phenylsulfonyl chloride in the presence of a base such as triethylamine (Scheme 1). The Boc group is subsequently removed under acidic conditions (e.g., HCl in dioxane), yielding 1-(phenylsulfonyl)piperazine. This method achieved a moderate yield of 32% for analogous sulfonamides, with dichloromethane as the preferred solvent.

Key Reaction Conditions

Alternative Protecting Groups

While Boc is predominant, other groups like benzyl (Bn) or FMOC may offer advantages in specific contexts. However, no direct examples were identified in the surveyed literature, suggesting Boc remains the optimal choice for scalability and ease of removal.

Direct Sulfonylation of Piperazine

Controlled Stoichiometry Approach

Direct reaction of piperazine with phenylsulfonyl chloride in a 1:1 molar ratio can theoretically yield the monosubstituted product. However, this method risks disubstitution due to piperazine’s two reactive amines. In practice, excess piperazine (2:1 molar ratio) and low temperatures (0–5°C) mitigate this issue, as seen in analogous syntheses. For example, the patent US6603003B2 describes similar strategies for alkylation, achieving 60.5% yield for 1-methyl-3-phenylpiperazine using LiAlH4 reduction.

Optimization Parameters

Intermediate-Based Synthesis Routes

Cyclization of Ethylenediamine Derivatives

The patent US6603003B2 outlines a two-step process for piperazine derivatives:

-

Formation of 3,4-Dehydropiperazine-2-one : Ethylenediamine reacts with methyl benzoylformate to form a cyclic intermediate.

-

Reduction : Lithium aluminum hydride (LiAlH4) reduces the intermediate to piperazine.

Adapting this route, phenylsulfonyl chloride could be introduced post-reduction. For instance, 1-methyl-3-phenylpiperazine was synthesized in 60.5% yield via this method.

Critical Steps

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reactions, as demonstrated in the synthesis of pyrimidine-piperazine hybrids. For example, coupling Boc-piperazine with chloropyrimidines under microwaves achieved 85% yield in 30 minutes. Applying this to sulfonylation could reduce reaction times from 24 hours to under 2 hours.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Disubstitution Byproducts

Unreacted phenylsulfonyl chloride or excess reagent often leads to disubstituted piperazine. Strategies to suppress this include:

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing phenylsulfonyl group activates the piperazine ring for SNAr reactions. Key examples include:

*Yield improved via optimized leaving groups and base selection.

Photoredox C–H Functionalization

Photocatalytic methods enable direct functionalization of the piperazine α-C–H bond:

2.1. C–H Arylation

-

Conditions : Ir(ppy)₃ (2 mol%), 1,4-dicyanobenzene, NaOAc, DCE, blue LED.

-

Mechanism : Single-electron transfer generates an α-amino radical, coupling with arene radical anions.

2.2. C–H Vinylation

-

Conditions : [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, CsOAc, DCE, blue LED.

-

Selectivity : E:Z ratios up to 94:6 for vinylated products .

Reductive Desulfonylation

The phenylsulfonyl group can be selectively reduced:

-

Reagents : LiAlH₄, anhydrous ether, 0°C → RT.

-

Product : Piperazine (sulfonyl → sulfide).

-

Notes : Requires stoichiometric control to avoid over-reduction.

Alkylation and Acylation

The secondary amine in the piperazine ring undergoes typical amine reactions:

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | N-Acetylpiperazine derivative | Bioactive compound synthesis |

| Alkylation | Benzyl bromide, K₂CO₃, DMF | N-Benzylpiperazine derivative | CNS drug intermediates |

Heterocyclic Coupling Reactions

This compound participates in cross-coupling reactions:

-

Buchwald–Hartwig Amination : Pd(OAc)₂, Xantphos, aryl halides → N-arylpiperazines (yields: 65–88%) .

-

Heck Coupling : Pd/C, aryl bromides → α-Vinylated derivatives (yields: 70–82%) .

Stability and Side Reactions

-

Hydrolysis : Resistant under acidic/basic conditions (pH 2–12, 25°C).

-

Thermal Stability : Decomposes above 200°C via sulfonyl group cleavage.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

A significant application of 1-(Phenylsulfonyl)piperazine derivatives is their antiviral properties. Research has demonstrated that certain analogues exhibit potent inhibitory activity against chikungunya virus (CHIKV). For instance, modifications to the piperazine scaffold have led to compounds with improved selectivity and reduced cytotoxicity against Vero cells infected with CHIKV .

Insecticidal Properties

Recent studies have explored the use of this compound as a potential insecticide targeting Aedes aegypti mosquitoes. These compounds inhibit the inward rectifier potassium channel (Kir), which is crucial for mosquito physiology. The structure-activity relationship (SAR) studies have shown that specific modifications enhance larvicidal activity while reducing toxicity to non-target organisms .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various bacterial strains and fungi. Studies indicate that derivatives exhibit significant antibacterial effects, making them candidates for developing new antimicrobial agents. For example, certain synthesized piperazine sulfonamides showed promising results in inhibiting bacterial growth in vitro .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of compounds derived from this compound. Some derivatives have demonstrated efficacy in reducing inflammation in animal models, indicating their potential use in treating inflammatory diseases .

Antiviral Efficacy Against CHIKV

In a study focusing on the antiviral activity of various piperazine derivatives, compound 6a was identified as a selective inhibitor of CHIKV with a significant selectivity index greater than 61. This study involved synthesizing multiple analogues and evaluating their antiviral activity through cytopathic effect assays .

Insecticidal Activity Against Aedes aegypti

Another study reported on the effectiveness of phenylsulfonylpiperazine derivatives as inhibitors of the AeKir channel in Aedes aegypti mosquitoes. The findings indicated that these compounds could serve as novel mosquitocides with unique mechanisms of action, potentially overcoming resistance issues associated with conventional insecticides .

Wirkmechanismus

The mechanism of action of 1-(Phenylsulfonyl)piperazine involves its interaction with specific molecular targets. As a ligand for the 5-HT6 receptor, it binds to this receptor and modulates its activity. This interaction can influence neurotransmitter release and signal transduction pathways, potentially leading to therapeutic effects in neurological disorders .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituents on the sulfonyl group (phenyl, naphthyl, benzyl, methyl) significantly influence synthetic accessibility and yield. Phenyl and benzyl derivatives exhibit comparable yields (~20–24%) .

Pharmacological Activity

Enzyme Inhibition

1-(Phenylsulfonyl)piperazine derivatives demonstrate variable inhibitory potency depending on the target enzyme:

- BACE1 Inhibition : A phenylsulfonyl-indole hybrid (compound 32) showed reduced activity (42.8% inhibition at 50 µM) compared to benzyl- or indole-based analogs, suggesting steric hindrance or electronic effects from the sulfonyl group may limit binding .

- Antiproliferative Activity : Hybrid molecules like 1-(phenylsulfonyl)-4-(trimethoxybenzyl)piperazine (compound 3b) exhibited enhanced activity over methylsulfonyl analogs, attributed to the phenyl group’s hydrophobic interactions .

Receptor Selectivity

Unlike non-sulfonyl piperazines (e.g., 1-(3-trifluoromethylphenyl)piperazine, TFMPP), which target serotonin receptors (5-HT1B/1C), phenylsulfonyl derivatives show distinct mechanistic profiles:

- Sigma-1 Receptor Agonism : Piperazines with bulky substituents (e.g., SA4503) exhibit antidepressant activity, but phenylsulfonyl derivatives remain unexplored in this context .

Substituent Effects on Bioactivity

The nature of the sulfonyl substituent critically modulates biological outcomes:

- Phenyl vs. Benzyl : Benzylsulfonyl derivatives may offer improved antimicrobial activity due to increased lipophilicity, whereas phenylsulfonyl groups are preferred in enzyme inhibition .

Biologische Aktivität

1-(Phenylsulfonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, highlighting its potential as an antibacterial and anticancer agent.

Synthesis of this compound Derivatives

The synthesis of this compound typically involves the reaction of piperazine with phenylsulfonyl chloride. This method allows for the introduction of various substituents on the piperazine ring, leading to a range of derivatives with potentially enhanced biological activity.

Table 1: Common Synthetic Routes for this compound Derivatives

| Route | Reagents | Conditions | Yield |

|---|---|---|---|

| Route A | Piperazine + Phenylsulfonyl chloride | Room temperature, solvent-free | High |

| Route B | Piperazine + Phenylsulfonic acid | Heat, reflux | Moderate |

| Route C | Piperazine + Phenylsulfonate ester | Base catalysis | Variable |

Antibacterial Activity

Numerous studies have evaluated the antibacterial potential of this compound and its derivatives. The compound has shown significant activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

In a study conducted by researchers at Scientia Iranica, a series of N-sulfonated derivatives were synthesized and tested against Escherichia coli and Bacillus subtilis. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics like ampicillin .

Table 2: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 μg/mL |

| Compound B | B. subtilis | 16 μg/mL |

| Compound C | S. aureus | 8 μg/mL |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Recent studies have demonstrated its efficacy against various cancer cell lines, including HeLa and A-549 cells.

Case Study: Anticancer Evaluation

A study published in Medicinal Chemistry Research highlighted that derivatives of this compound exhibited cytotoxic effects on cancer cell lines, with some compounds showing promising selectivity towards cancer cells over non-cancerous cells .

Table 3: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound D | HeLa | 12.5 |

| Compound E | A-549 | 15.3 |

| Compound F | MDCK | >50 |

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperazine ring and the sulfonamide group significantly influence its antibacterial and anticancer properties.

Key Findings:

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR are critical for confirming substitution patterns. For example, aromatic protons in para-substituted derivatives show distinct splitting (δ 7.4–8.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weights (e.g., [M+H]+ peaks for CHNOS: 265.0878) .

- HPLC : Reverse-phase columns (C18) with UV detection (254 nm) resolve impurities, especially for isomers .

Advanced Analytical Method : Raman Microspectroscopy (20 mW laser, 256 scans) paired with Principal Component Analysis (PCA) distinguishes structural isomers (e.g., ortho vs. para substituents) with 99% variance explained .

How do electron-withdrawing (EWG) and electron-donating groups (EDG) influence biological activity in enzyme inhibition studies?

Q. Advanced Research Focus

- DPP-IV Inhibition : EWGs (e.g., -CF, -Cl) at para or ortho positions enhance inhibitory activity (IC < 10 µM) by strengthening sulfonamide-enzyme interactions. EDGs (e.g., -OCH) reduce potency due to decreased electrophilicity .

- Substituent Position : Meta-substitution disrupts binding to DPP-IV’s S2 pocket, while para-CF derivatives show 3-fold higher activity than unsubstituted analogs .

Methodological Insight : Induced-fit docking simulations (e.g., Glide SP mode) predict binding poses, aligning with experimental IC trends .

What computational strategies predict the binding affinity of this compound analogs to therapeutic targets?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with DPP-IV’s catalytic site (e.g., H-bonding with Tyr547) .

- Pharmacophore Modeling : Identify critical features like sulfonamide moieties and aromatic rings for scaffold optimization .

- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to prioritize analogs .

How can researchers resolve structural isomerism in piperazine derivatives?

Q. Advanced Research Focus

- Multivariate Analysis : Combine Raman spectroscopy (20 mW laser, 256 scans) with Linear Discriminant Analysis (LDA) to separate isomers (e.g., 3-CPP vs. 4-CPP) based on peak intensity and position .

- Chromatographic Separation : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for enantiomeric resolution .

How should contradictory biological activity data between analogs be analyzed?

Q. Advanced Research Focus

- Data Triangulation : Cross-validate enzyme inhibition assays (e.g., DPP-IV) with surface plasmon resonance (SPR) to confirm binding kinetics .

- Purity Checks : Quantify impurities via LC-MS ; >95% purity reduces false positives .

- Meta-Analysis : Compare datasets using QSAR models to identify outlier compounds or assay variability .

What in vitro assays assess dopamine transporter (DAT) inhibition potential?

Q. Advanced Research Focus

- Radioligand Binding Assays : Use H-WIN 35,428 to measure DAT affinity (K) in striatal synaptosomes .

- Functional Uptake Assays : HEK293 cells expressing hDAT monitor inhibition via H-dopamine uptake (IC determination) .

- Counter-Screening : Test selectivity against serotonin (SERT) and norepinephrine (NET) transporters to avoid off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.